NS3861 Fumarate: Unmatched Binding Affinity for α3β4 nAChR Compared to Varenicline and Cytisine
NS3861 fumarate demonstrates exceptional binding affinity for the α3β4 nAChR subtype, with a reported Ki of 0.62 nM [1]. This affinity is substantially higher than that of the clinically approved smoking cessation drug varenicline (Ki = 84 nM) [2] and the natural alkaloid cytisine (Ki = 840 nM) . This represents a ~135-fold increase in affinity for α3β4 over varenicline and a >1,350-fold increase over cytisine. AT-1001, another high-affinity α3β4 ligand, has a Ki of 2.4-2.6 nM, making NS3861 approximately 4-fold more potent in binding to this subtype [3].
| Evidence Dimension | Binding affinity (Ki) for α3β4 nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | 0.62 nM |
| Comparator Or Baseline | Varenicline: 84 nM; Cytisine: 840 nM; AT-1001: 2.4-2.6 nM |
| Quantified Difference | NS3861 affinity is 135-fold higher than varenicline, >1,350-fold higher than cytisine, and ~4-fold higher than AT-1001. |
| Conditions | [³H]epibatidine binding assay in HEK293 cells expressing human α3β4 nAChR |
Why This Matters
Superior binding affinity translates to lower compound usage in assays, reducing cost and minimizing off-target effects due to lower working concentrations, a key procurement advantage.
- [1] MedChemExpress. NS3861 fumarate Product Datasheet. Catalog No. HY-110121. View Source
- [2] RxReasoner. Varenicline Pharmacological Profile. View Source
- [3] Toll L, et al. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor ligand. J Pharmacol Exp Ther. 2012;342(2):402-411. View Source
